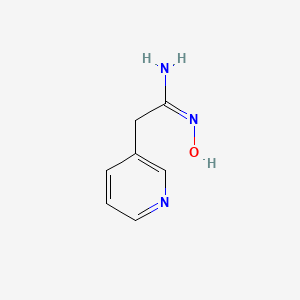

N-Hydroxy-2-pyridin-3-yl-acetamidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

N'-hydroxy-2-pyridin-3-ylethanimidamide |

InChI |

InChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10) |

InChI Key |

ZEONASHSZKLJGT-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C/C(=N\O)/N |

Canonical SMILES |

C1=CC(=CN=C1)CC(=NO)N |

Origin of Product |

United States |

Foundational & Exploratory

N-Hydroxy-2-pyridin-3-yl-acetamidine CAS 261735-05-1 properties

Synthetic Architecture & Medicinal Utility in Heterocyclic Construction

Executive Summary

N-Hydroxy-2-(pyridin-3-yl)acetamidine (CAS 261735-05-1) represents a critical amphoteric building block in modern medicinal chemistry. Structurally composed of a pyridine ring linked to an amidoxime functionality via a methylene bridge, this compound serves as a pivotal intermediate for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles —a privileged scaffold in GPCR ligands and kinase inhibitors. Furthermore, its amidoxime moiety acts as a validated bioisostere for carboxylic acids and a prodrug precursor for amidines, offering improved oral bioavailability and blood-brain barrier (BBB) penetration compared to their ionic counterparts.

This guide details the physicochemical profile, a robust self-validating synthetic protocol, and the downstream application of CAS 261735-05-1 in high-fidelity heterocyclic library generation.

Part 1: Chemical Identity & Physicochemical Profiling[1]

The dual nature of the pyridine nitrogen (basic) and the amidoxime group (amphoteric) dictates the solubility and reactivity profile of this molecule.

Table 1: Physicochemical Specifications

| Property | Value / Description | Relevance |

| CAS Number | 261735-05-1 | Unique Identifier |

| IUPAC Name | N'-Hydroxy-2-(pyridin-3-yl)ethanimidamide | Systematic Nomenclature |

| Molecular Formula | C₇H₉N₃O | Stoichiometry |

| Molecular Weight | 151.17 g/mol | Fragment-based Drug Design (FBDD) |

| Predicted pKa | ~5.2 (Pyridine N), ~11.5 (Oxime OH) | Buffer selection for HPLC/Extraction |

| LogP (Predicted) | 0.2 – 0.5 | High aqueous solubility; low lipophilicity |

| Solubility | DMSO, Methanol, Ethanol, Dilute Acid | Compatible with polar organic synthesis |

| Appearance | White to off-white crystalline solid | Visual purity indicator |

Structural Analysis

The molecule features a 3-pyridyl headgroup.[1][2] Unlike the 2-pyridyl or 4-pyridyl isomers, the 3-pyridyl position is electronically unique; it is less deactivated than the 2/4 positions regarding electrophilic aromatic substitution but maintains the electron-withdrawing inductive effect (-I), which subtly lowers the pKa of the amidoxime protons compared to benzyl analogs.

Part 2: Robust Synthetic Protocol (Self-Validating)

The synthesis of CAS 261735-05-1 is achieved via the nucleophilic addition of hydroxylamine to 3-pyridylacetonitrile. This reaction is thermodynamically driven but requires careful pH control to prevent the formation of amide by-products (via hydrolysis).

Reagents & Materials

-

Precursor: 3-Pyridylacetonitrile (CAS 6443-85-2).

-

Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl).

-

Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA).

-

Solvent: Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Methodology

-

Free Base Generation:

-

Dissolve Hydroxylamine HCl (1.2 equiv) in Ethanol (10 mL/g of nitrile).

-

Add Na₂CO₃ (1.2 equiv) dissolved in a minimum amount of water. Stir for 30 minutes at room temperature.

-

Checkpoint: A white precipitate (NaCl) will form. The solution now contains free hydroxylamine.

-

-

Nucleophilic Addition:

-

Add 3-Pyridylacetonitrile (1.0 equiv) dropwise to the hydroxylamine solution.

-

Heat the reaction mixture to reflux (78°C) for 4–6 hours.

-

-

In-Process Control (IPC) – The Self-Validating Step:

-

TLC: Use mobile phase DCM:MeOH (9:1). The starting nitrile (high R_f) should disappear. The amidoxime product will appear as a more polar spot (lower R_f).

-

Visualization: Stain with Ferric Chloride (FeCl₃) solution. Amidoximes form a characteristic red/violet complex with Fe(III), confirming the formation of the N-hydroxy functionality. This is a critical "Go/No-Go" gate.

-

-

Work-up & Isolation:

-

Filter off inorganic salts while hot.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the residue from Isopropanol or Ethanol/Ether to yield the pure product.

-

Reaction Mechanism Diagram

The following diagram illustrates the transformation from nitrile to amidoxime and its subsequent utility.

Figure 1: Synthetic pathway for CAS 261735-05-1 and its downstream conversion to oxadiazoles.

Part 3: Medicinal Chemistry Applications[4][7][8][9]

1. Precursor for 1,2,4-Oxadiazoles

The primary utility of CAS 261735-05-1 is in the synthesis of 3-(pyridin-3-ylmethyl)-5-substituted-1,2,4-oxadiazoles. This heterocycle is a bioisostere for esters and amides but possesses superior metabolic stability against esterases and peptidases.

-

Protocol: React CAS 261735-05-1 with a carboxylic acid using a coupling agent (e.g., CDI, T3P) or an acid chloride in pyridine.

-

Thermal Cyclization: The O-acylated amidoxime intermediate undergoes cyclodehydration at elevated temperatures (100–110°C) to close the ring.

2. Amidoxime Prodrug Strategy

In drug development, highly basic amidines often suffer from poor oral absorption due to ionization at physiological pH. The N-hydroxy group of CAS 261735-05-1 masks this basicity, increasing lipophilicity. Once absorbed, the mARC (mitochondrial Amidoxime Reducing Component) enzyme system reduces the N-O bond, liberating the active amidine in vivo.

3. Metal Chelation

The bidentate nature of the amidoxime group (N and O donors), combined with the pyridine nitrogen, makes this molecule a versatile ligand for constructing metallo-pharmaceuticals or for use in chelation therapy studies.

References

-

Synthesis of Amidoximes

-

Medicinal Utility (Oxadiazoles)

- Citation: "Pyridyl-substituted amidoximes are key intermediates for the synthesis of 1,2,4-oxadiazoles, which serve as bioisosteres in various therapeutic agents."

-

Source:Molecules, "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines."[5] Link

-

Chemical Identity Verification

- Prodrug Mechanism (General)

Sources

- 1. benchchem.com [benchchem.com]

- 2. GSRS [precision.fda.gov]

- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. research.usfq.edu.ec [research.usfq.edu.ec]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. N-(3-hydroxypyridin-2-yl)acetamide | C7H8N2O2 | CID 573434 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure and reactivity of N'-hydroxy-2-(pyridin-3-yl)ethanimidamide

An In-depth Technical Guide to the Structure and Reactivity of N'-hydroxy-2-(pyridin-3-yl)ethanimidamide

Executive Summary

N'-hydroxy-2-(pyridin-3-yl)ethanimidamide is a heterocyclic compound featuring two key structural motifs of significant interest in medicinal chemistry: the N'-hydroxyimidamide (also known as an amidoxime) functional group and a pyridin-3-yl moiety. The N'-hydroxyimidamide group is recognized as a versatile pharmacophore, often serving as a bioisostere for carboxylic acids and a prodrug for amidines, while also possessing intrinsic capabilities for metal chelation and nitric oxide donation.[1][2] The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its metabolic stability and ability to engage in crucial hydrogen bonding interactions.[3][4] This guide provides a comprehensive technical overview of the structure, physicochemical properties, synthesis, and chemical reactivity of N'-hydroxy-2-(pyridin-3-yl)ethanimidamide, offering field-proven insights for researchers, scientists, and drug development professionals exploring its potential as a therapeutic agent or synthetic intermediate.

Introduction: A Confluence of Pharmacologically-Relevant Scaffolds

The field of drug discovery is perpetually in search of molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity. N'-hydroxy-2-(pyridin-3-yl)ethanimidamide emerges as a compound of interest by strategically combining two well-established pharmacophores.

The N'-hydroxyimidamide (amidoxime) functional group has garnered substantial attention for its unique chemical properties. It can act as a bioisosteric replacement for carboxylic acids, potentially improving metabolic stability and pharmacokinetic profiles.[2] Furthermore, this group can be enzymatically processed in vivo to release nitric oxide (NO), a critical signaling molecule in the cardiovascular system, or be reduced to the corresponding amidine, which itself can be a potent pharmacophore.[1] This prodrug capability allows for targeted delivery and controlled release of an active agent.

The pyridin-3-yl substituent anchors the molecule within a class of nitrogen-containing heterocycles that are second only to piperidine in their prevalence among FDA-approved drugs.[4] The pyridine ring is often employed as a bioisostere of a phenyl ring, offering improved solubility, metabolic stability, and a nitrogen atom that can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets.[3][4]

This guide aims to deconstruct N'-hydroxy-2-(pyridin-3-yl)ethanimidamide, providing a foundational resource on its molecular architecture, a reliable protocol for its synthesis, an in-depth analysis of its reactivity, and an exploration of its potential applications in modern drug development.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The core structure consists of an ethanimidamide backbone substituted with a hydroxyl group on one nitrogen (N') and a pyridin-3-ylmethyl group on the carbon atom.

Caption: Chemical structure of N'-hydroxy-2-(pyridin-3-yl)ethanimidamide.

Spectroscopic Characterization Insights

While specific experimental data for this exact molecule is not publicly available, its spectroscopic profile can be predicted based on its constituent parts:

-

¹H NMR: Expected signals would include aromatic protons from the pyridine ring, a singlet for the methylene (-CH₂) group adjacent to the pyridine ring, exchangeable protons for the -NH₂ and -OH groups, and a downfield signal for the pyridine nitrogen's adjacent protons.

-

¹³C NMR: Aromatic carbons of the pyridine ring would appear in the 120-150 ppm range. The methylene carbon and the imidamide carbon would also show distinct signals.

-

Mass Spectrometry: The molecular ion peak would correspond to the exact mass of the molecule (C₈H₁₁N₃O). Fragmentation patterns would likely involve cleavage of the bond between the methylene group and the pyridine ring.

Physicochemical Properties

The following table summarizes key physicochemical properties, which are crucial for assessing the molecule's drug-like potential. These are estimated based on structurally related compounds and computational models.

| Property | Predicted Value | Significance in Drug Development | Reference |

| Molecular Formula | C₈H₁₁N₃O | Defines the elemental composition. | - |

| Molecular Weight | 165.19 g/mol | Influences absorption and distribution; complies with Lipinski's Rule of Five. | - |

| XLogP3 | ~0.3 - 0.6 | Predicts lipophilicity and membrane permeability. A low value suggests good aqueous solubility. | [5][6] |

| Hydrogen Bond Donors | 3 | Indicates potential for strong interactions with biological targets. | [5] |

| Hydrogen Bond Acceptors | 4 | Indicates potential for strong interactions with biological targets. | [5] |

| pKa (Acidic -OH) | ~11.0 - 11.5 | The hydroxyl group is weakly acidic. | [6] |

| pKa (Basic - Pyridine N) | ~4.5 - 5.5 | The pyridine nitrogen is basic and will be protonated at physiological pH. | - |

| Rotatable Bonds | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. | [5] |

Synthesis of N'-hydroxy-2-(pyridin-3-yl)ethanimidamide

Primary Synthetic Route: From a Nitrile Precursor

The most direct and widely employed method for synthesizing N'-hydroxyimidamides is the nucleophilic addition of hydroxylamine to a corresponding nitrile precursor.[1][2] This reaction is robust and generally proceeds with good yields under mild conditions. The logical precursor for the target molecule is 2-(pyridin-3-yl)acetonitrile.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

3-Pyridylacetamidoxime: A Privileged Chemical Building Block for Bioisosteric Replacement and Heterocycle Synthesis in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic replacement of metabolically labile functional groups. 3-Pyridylacetamidoxime has emerged as a highly versatile, privileged building block for synthesizing nitrogen-rich heterocycles—specifically 1,2,4-oxadiazoles and 1,2,5-oxadiazoles. These ring systems serve as robust bioisosteres for amides and esters, offering enhanced metabolic stability, improved membrane permeability, and precise modulation of physicochemical properties.

This technical guide explores the mechanistic rationale behind utilizing 3-pyridylacetamidoxime, details self-validating synthetic workflows for heterocycle assembly, and examines its critical role in developing central nervous system (CNS) therapeutics, such as muscarinic cholinergic receptor agonists for Alzheimer's disease.

The Strategic Rationale: Bioisosterism in Drug Design

The amide bond is ubiquitous in biologically active molecules but is highly susceptible to enzymatic cleavage by proteases and amidases in vivo1. To circumvent rapid first-pass metabolism, medicinal chemists employ bioisosteric replacement.

Converting an amide into a 1,2,4-oxadiazole ring using an amidoxime precursor achieves several critical design objectives:

-

Metabolic Shielding: The aromatic oxadiazole ring is completely resistant to proteolytic cleavage, drastically extending the biological half-life of the pharmacophore 1.

-

Desolvation Energy Reduction: While amides possess both hydrogen bond donor (HBD) and acceptor (HBA) properties, oxadiazoles eliminate the HBD. This reduces the thermodynamic penalty of desolvation when crossing lipid bilayers, thereby increasing membrane permeability 2.

-

Spatial Fidelity: The planar geometry of the oxadiazole closely mimics the sp² hybridized planar geometry of the amide bond, ensuring that flanking pharmacophores maintain their required orientation for target receptor engagement.

The inclusion of the 3-pyridyl moiety specifically enhances aqueous solubility (via the basic pyridine nitrogen acting as a strong HBA) and provides a handle for forming water-soluble salts, a critical factor for oral formulation.

Table 1: Physicochemical Comparison of Amides vs. 1,2,4-Oxadiazole Bioisosteres

| Parameter | Primary/Secondary Amide | 1,2,4-Oxadiazole Bioisostere | Causality / Impact on Drug Design |

| Metabolic Half-Life | Low (Minutes to hours) | High (Hours to days) | Resistance to amidases prevents rapid clearance 1. |

| Hydrogen Bonding | HBA and HBD | HBA only | Elimination of HBD enhances membrane permeability 2. |

| pKa Modulation | Neutral impact | Lowers by ~3 units | Electron-withdrawing nature modulates basicity of nearby functional groups 2. |

| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity drives better blood-brain barrier (BBB) penetration for CNS targets [[3]](). |

Self-Validating Synthetic Protocols

The following methodologies detail the robust, scalable synthesis of 3-pyridylacetamidoxime and its subsequent divergent conversion into bioactive heterocycles. Every step is designed as a self-validating system where the choice of reagents directly dictates the mechanistic outcome.

Protocol 1: Synthesis of 3-Pyridylacetamidoxime

-

Reagent Preparation: Dissolve 3-pyridylacetonitrile (1.0 eq) in absolute ethanol.

-

Hydroxylamine Liberation: Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (2.2 eq).

-

Causality: Hydroxylamine is highly unstable and explosive as a free base; thus, it is supplied as a hydrochloride salt. Sodium acetate acts as a mild base to liberate the nucleophilic free hydroxylamine in situ. Utilizing a stronger base (e.g., NaOH) would risk unwanted hydrolysis of the starting nitrile into a carboxylic acid [[3]]().

-

-

Nucleophilic Addition: Heat the mixture to reflux (78°C) for 4 hours.

-

Causality: Elevated temperature provides the activation energy required for the nucleophilic addition of hydroxylamine across the sp-hybridized cyano carbon. Ethanol acts as a protic solvent, stabilizing the polar transition state through hydrogen bonding.

-

-

Isolation: Cool to room temperature, filter the precipitated sodium chloride byproduct, and evaporate the solvent to yield the crude 3-pyridylacetamidoxime.

Protocol 2:[4+1] Cyclodehydration to 1,2,4-Oxadiazoles

-

O-Acylation: Dissolve 3-pyridylacetamidoxime (1.0 eq) and a target carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOAt (1.0 eq). Stir at room temperature for 24 hours.

-

Causality: EDC activates the carboxylic acid by forming an O-acylisourea intermediate. HOAt rapidly displaces this to form a highly reactive active ester. The pyridine nitrogen in HOAt provides a neighboring group effect that accelerates the reaction and strictly suppresses the racemization of chiral acids—a critical requirement in parallel medicinal chemistry 4.

-

-

Cyclodehydration: Add triethylamine (TEA, 1.0 eq) and heat the reaction mixture to 100°C for 3 hours.

-

Causality: The basic environment provided by TEA facilitates the deprotonation of the amidoxime nitrogen, driving intramolecular nucleophilic attack on the newly formed ester carbonyl. Thermal energy (100°C) is required to overcome the thermodynamic barrier of water elimination, yielding the highly stable, aromatic 1,2,4-oxadiazole ring 5.

-

Caption: Workflow for the [4+1] synthesis of 1,2,4-oxadiazoles from 3-pyridylacetonitrile.

Protocol 3: Assembly of 1,2,5-Oxadiazoles (CNS Agents)

-

Nitrosation: React 3-pyridylacetonitrile with methyl nitrite to form alpha-oximino-3-pyridylacetonitrile, followed by amidoxime formation via Protocol 1.

-

Ring Closure: Reflux the crude alpha-oximino-3-pyridylacetamidoxime with phosphorus pentachloride (PCl₅) in dry ether for 6 hours.

-

Causality: PCl₅ acts as a potent dehydrating and chlorinating agent. It activates the oxime hydroxyl group, transforming it into a superior leaving group. This triggers an intramolecular cyclization by the adjacent amidoxime nitrogen, rapidly closing the ring to form the 3-(4-amino-1,2,5-oxadiazol-3-yl)pyridine scaffold 3.

-

Pharmacological Applications: CNS Target Engagement

Compounds derived from 3-pyridylacetamidoxime have shown profound efficacy in neuropharmacology. Historically, cholinergic agonists like arecoline were investigated for Alzheimer's disease to stimulate postsynaptic muscarinic receptors in the forebrain and hippocampus. However, arecoline suffers from high toxicity and a very short biological half-life.

By utilizing 3-pyridylacetamidoxime to synthesize 1,2,5-oxadiazole and 1,2,4-oxadiazole derivatives, medicinal chemists successfully created muscarinic acetylcholine receptor (mAChR) agonists that maintain the required spatial geometry for receptor binding while exhibiting superior metabolic stability and reduced peripheral toxicity 3.

Caption: mAChR signaling cascade activated by 3-pyridyl-oxadiazole derivatives.

Upon crossing the blood-brain barrier (facilitated by the optimized LogP of the oxadiazole), these derivatives selectively bind to M1 muscarinic receptors. This triggers a Gq-protein coupled cascade, activating Phospholipase C (PLC) to generate IP3 and DAG, ultimately leading to intracellular calcium mobilization that enhances learning, association, and memory consolidation in neurodegenerative models.

Conclusion

3-Pyridylacetamidoxime is far more than a simple synthetic intermediate; it is a strategic gateway to exploring novel chemical space. By enabling the rapid, parallel synthesis of oxadiazole bioisosteres, it allows drug development professionals to systematically tune the polarity, metabolic stability, and target affinity of lead compounds. Mastering the causality of its synthetic workflows ensures high-fidelity translation from in vitro hit generation to in vivo therapeutic success.

References

- Source: National Institutes of Health (NIH)

- 1.

- EP0384288A2 - Piperidine compounds and their preparation and use Source: Google Patents URL

- Source: National Institutes of Health (NIH)

- Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles Source: ACS Publications URL

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of N-Hydroxy-2-pyridin-3-yl-acetamidine in Organic Solvents

Foreword: Charting the Uncharted Waters of a Novel Compound's Solubility

In the landscape of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its journey from the laboratory to a viable therapeutic. It influences everything from synthetic route optimization and purification to formulation design and ultimately, bioavailability. This guide is dedicated to a specific molecule of interest: N-Hydroxy-2-pyridin-3-yl-acetamidine .

As of the writing of this guide, specific, publicly available quantitative solubility data for N-Hydroxy-2-pyridin-3-yl-acetamidine is scarce. This is not an impediment, but rather an opportunity. This document will therefore serve as both a theoretical treatise and a practical, hands-on manual for the research scientist. We will dissect the structural attributes of N-Hydroxy-2-pyridin-3-yl-acetamidine to predict its solubility behavior and provide robust, field-proven experimental protocols to empower you to generate this critical data in your own laboratory. Our focus will be on the "why" behind the "how," ensuring a deep, causal understanding of the experimental choices.

Deconstructing N-Hydroxy-2-pyridin-3-yl-acetamidine: A Structural Approach to Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as our foundational principle. Let's examine the key structural features of N-Hydroxy-2-pyridin-3-yl-acetamidine and their implications for its solubility in organic solvents.

-

The Pyridine Ring: The pyridine moiety introduces a degree of aromaticity and is a weak base. The nitrogen atom in the ring is capable of hydrogen bonding as an acceptor. The presence of this heterocycle suggests potential solubility in polar aprotic and some polar protic solvents. The incorporation of a pyridine ring into a polymer backbone has been shown to improve solubility in organic solvents[1].

-

The Acetamidine Group: This is a highly polar and basic functional group. The amidine moiety contains both hydrogen bond donors (-NH2) and acceptors (C=N). This group is expected to contribute significantly to the compound's polarity.

-

The N-Hydroxy Group (Amidoxime): The N-hydroxy functionality, forming an amidoxime, is a key feature. Amidoximes are known to be important in pharmaceutical and coordination chemistry[2]. The -OH group can act as both a hydrogen bond donor and acceptor, further enhancing the molecule's polarity and its potential to interact with protic solvents.

Predicted Solubility Behavior:

Based on this structural analysis, N-Hydroxy-2-pyridin-3-yl-acetamidine is anticipated to be a polar molecule. Its solubility is likely to be favored in polar organic solvents, particularly those that can engage in hydrogen bonding. We can hypothesize the following solubility trends:

-

High Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, and in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Moderate Solubility: In solvents of intermediate polarity like acetone and acetonitrile.

-

Low to Negligible Solubility: In nonpolar solvents such as hexane, toluene, and dichloromethane.

It is crucial to recognize that these are predictions. Factors such as the compound's crystal lattice energy, which is influenced by its solid-state form (polymorphism), can significantly impact its solubility[3]. Therefore, experimental determination is indispensable.

The Cornerstone of Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[4] This technique is robust, reliable, and provides a true measure of a compound's solubility at a given temperature. The underlying principle is to create a saturated solution in equilibrium with an excess of the solid compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, a widely accepted and accurate approach.

Materials:

-

N-Hydroxy-2-pyridin-3-yl-acetamidine (high purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis or PDA)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of N-Hydroxy-2-pyridin-3-yl-acetamidine to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Record the exact weight of the compound added.

-

Add a known volume or weight of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the slurries for a predetermined period to allow them to reach equilibrium. A common duration is 24 to 48 hours.[5] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) and analyzing the concentration until it plateaus.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two common methods are centrifugation and filtration.

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material. This method can sometimes overestimate solubility if fine particles remain suspended.[3]

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter into a clean vial. This method may underestimate solubility if the compound adsorbs to the filter material.[3] It is important to select a filter material that is compatible with the solvent and has low compound binding.

-

-

-

Quantification by HPLC:

-

Preparation of Standards: Prepare a series of standard solutions of N-Hydroxy-2-pyridin-3-yl-acetamidine of known concentrations in the same solvent.

-

Sample Preparation: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

HPLC Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Calibration Curve: Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Concentration Determination: Use the calibration curve to determine the concentration of N-Hydroxy-2-pyridin-3-yl-acetamidine in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

-

Self-Validating System and Causality in Experimental Choices:

-

Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Why temperature control? Solubility is temperature-dependent.[6] Maintaining a constant and recorded temperature is critical for reproducibility and relevance to specific conditions (e.g., physiological temperature).

-

Why a time-to-equilibrium study? To provide evidence that the measured concentration represents a true equilibrium state and not a transient one.

-

Why HPLC for quantification? HPLC offers high sensitivity and specificity, allowing for the accurate quantification of the analyte even in the presence of impurities.[3] A UV-Vis detector is commonly used for aromatic compounds.[7]

Data Presentation and Interpretation

The generated solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of N-Hydroxy-2-pyridin-3-yl-acetamidine at 25 °C

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |

| Hexane | Nonpolar | 0.1 | < 0.1 |

| Toluene | Nonpolar | 2.4 | < 0.1 |

| Dichloromethane | Polar Aprotic | 3.1 | 1.5 ± 0.2 |

| Acetone | Polar Aprotic | 5.1 | 15.3 ± 1.1 |

| Acetonitrile | Polar Aprotic | 5.8 | 25.8 ± 2.3 |

| Isopropanol | Polar Protic | 3.9 | 45.6 ± 3.5 |

| Ethanol | Polar Protic | 4.3 | 78.2 ± 5.9 |

| Methanol | Polar Protic | 5.1 | 112.5 ± 8.7 |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizing the Workflow

A clear visual representation of the experimental workflow can aid in understanding and implementation.

Conclusion: From Data to Insight

The solubility profile of N-Hydroxy-2-pyridin-3-yl-acetamidine in a range of organic solvents is a critical piece of the puzzle in its development journey. While theoretical predictions based on its structure provide a valuable starting point, rigorous experimental determination using methods like the shake-flask technique is non-negotiable. The protocols and principles outlined in this guide are designed to equip researchers with the tools and understanding necessary to generate high-quality, reliable solubility data. This data will, in turn, inform crucial decisions in process chemistry, formulation development, and ultimately, the successful progression of this promising compound.

References

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

-

ResearchGate. How to measure solubility for drugs in oils/emulsions? [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Der Pharmacia Lettre. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

-

ChemSynthesis. N-(2-hydroxy-3-pyridinyl)acetamide. [Link]

-

PubChem. 2-(3-hydroxyphenyl)-N-(pyridin-3-yl)acetamide. [Link]

-

Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

-

PubChem. N-(3-hydroxypyridin-2-yl)acetamide. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. Solubility: An overview. [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

-

ResearchGate. of the stability of amidoxime isomers. [Link]

-

Bentham Science. Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. [Link]

-

Blazingprojects. Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. [Link]

-

ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

-

Asian Journal of Chemistry. NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

-

ResearchGate. Solubility behavior of polyimides in different organic solvents. [Link]

-

Wikipedia. N-Hydroxyphthalimide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. who.int [who.int]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. improvedpharma.com [improvedpharma.com]

N-Hydroxy-2-pyridin-3-yl-acetamidine molecular weight and formula C7H9N3O

Comprehensive Technical Guide on N-Hydroxy-2-pyridin-3-yl-acetamidine (C7H9N3O): Structural Dynamics, Analytical Characterization, and Synthetic Applications in Drug Discovery

Executive Summary

N-Hydroxy-2-pyridin-3-yl-acetamidine—also designated as (1Z)-N'-hydroxy-2-(3-pyridinyl)ethanimidamide—is a highly versatile amidoxime building block utilized extensively in medicinal chemistry[1][2]. Possessing the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol , this compound serves two primary functions in drug development: as a transient prodrug moiety to enhance the oral bioavailability of amidine-based therapeutics[3][4], and as a critical precursor for the synthesis of 1,2,4-oxadiazole heterocycles, which act as metabolically stable bioisosteres for esters and amides[5][6]. This whitepaper provides an in-depth analysis of its chemical profile, mechanistic utility, and a validated experimental workflow for its application in drug discovery.

Chemical Profile & Structural Analysis

The structural architecture of N-Hydroxy-2-pyridin-3-yl-acetamidine combines a pyridine ring with an amidoxime group. The pyridine-3-yl moiety acts as a strong hydrogen bond acceptor, enhancing aqueous solubility and target binding affinity. The amidoxime group exhibits tautomerism, existing primarily in the thermodynamically stable hydroxyimino form.

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | (1Z)-N'-hydroxy-2-(3-pyridinyl)ethanimidamide |

| Common Name | N-Hydroxy-2-pyridin-3-yl-acetamidine |

| CAS Registry Number | 137499-45-7[7][8] |

| Molecular Formula | C7H9N3O[1][2] |

| Molecular Weight | 151.17 g/mol [1][2] |

| Core Functionalities | Amidoxime, Pyridine |

Mechanistic Role & Pharmacological Utility

3.1 The Amidoxime Prodrug Principle Amidines are potent pharmacophores but suffer from poor oral bioavailability due to their strong basicity (pKa ≈ 11), which renders them permanently protonated and highly hydrophilic under physiological conditions[4]. Converting the amidine into an amidoxime (N-hydroxyamidine) lowers the basicity (pKa ≈ 9), ensuring the molecule remains largely uncharged at pH 7.4[4]. This structural modification significantly increases lipophilicity and gastrointestinal absorption. Once absorbed, the amidoxime is rapidly reduced back to the active amidine by hepatic enzyme systems, including cytochrome b5, its reductase, and specific P450 enzymes[3][9].

3.2 Precursor to 1,2,4-Oxadiazole Bioisosteres Beyond prodrug applications, N-Hydroxy-2-pyridin-3-yl-acetamidine is a privileged starting material for synthesizing 1,2,4-oxadiazoles[5]. The 1,2,4-oxadiazole ring is widely utilized as a bioisostere for ester and amide linkages because it resists hydrolytic cleavage by esterases and amidases, thereby extending the in vivo half-life of the drug candidate[5][6].

Logical relationship of the pharmacological utility of the amidoxime core.

Experimental Workflow: Synthesis of 1,2,4-Oxadiazole Derivatives

To leverage the bioisosteric potential of N-Hydroxy-2-pyridin-3-yl-acetamidine, researchers frequently couple it with carboxylic acids to form 1,2,4-oxadiazoles[5]. The following protocol outlines a self-validating system for this transformation.

Causality of Experimental Choices:

-

Activation Reagent (CDI): 1,1'-Carbonyldiimidazole (CDI) is preferred over acyl chlorides because it forms a reactive acyl imidazole intermediate under mild, neutral conditions, preventing the degradation of the sensitive amidoxime hydroxyl group.

-

Solvent (DMF): Dimethylformamide provides excellent solubility for both the highly polar amidoxime and the carboxylic acid.

-

Thermal Cyclodehydration: Heating to 110°C is thermodynamically required to drive the elimination of water from the O-acylamidoxime intermediate, forcing the ring closure to the aromatic 1,2,4-oxadiazole.

Step-by-Step Methodology:

-

Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.2 eq) portion-wise at room temperature. Stir for 1 hour until CO2 evolution ceases.

-

Coupling: Add N-Hydroxy-2-pyridin-3-yl-acetamidine (1.1 eq) to the activated mixture. Stir at 25°C for 2-4 hours to form the O-acylamidoxime intermediate. Monitor via TLC (DCM:MeOH 9:1).

-

Cyclodehydration: Once coupling is complete, heat the reaction mixture to 110°C for 4-6 hours to induce cyclization.

-

Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Experimental workflow for 1,2,4-oxadiazole synthesis from the amidoxime core.

Analytical Characterization & Validation

To ensure scientific integrity, the identity and purity of N-Hydroxy-2-pyridin-3-yl-acetamidine and its derivatives must be rigorously validated.

5.1 Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Expected Mass: For the parent compound (C7H9N3O, exact mass 151.07), the [M+H]+ peak will appear at m/z 152.1.

-

Chromatography: Due to the polar nature of the amidoxime, reversed-phase HPLC using a C18 column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid) is recommended. Ion-pair chromatography can also be utilized for enhanced retention and separation from amidine analogs[4].

5.2 Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6, 400 MHz):

-

Pyridine protons: Expected as a multiplet in the aromatic region (δ 7.30 - 8.50 ppm).

-

Methylene protons (-CH2-): Singlet around δ 3.40 - 3.60 ppm.

-

Amidoxime protons (-NH2 and -OH): Broad singlets typically observed between δ 5.50 ppm (NH2) and δ 9.00 - 10.00 ppm (OH), which disappear upon D2O exchange.

-

Future Perspectives in Drug Development

The integration of N-Hydroxy-2-pyridin-3-yl-acetamidine into drug discovery pipelines represents a strategic approach to overcoming pharmacokinetic liabilities. As the demand for orally bioavailable CNS drugs and metabolically stable targeted therapies grows, the dual utility of this molecule—both as a transient prodrug mask and a permanent bioisosteric anchor—will continue to drive innovation in synthetic medicinal chemistry.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 137499-45-7, (1Z)-N'-hydroxy-2-(3-pyridinyl)ethanimidamide." PubChem, [Link]

-

Clement, B. "Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, vol. 34, no. 3, 2002, pp. 565-579. [Link]

-

Hendawy, O. M. "A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles." Archiv der Pharmazie, vol. 355, no. 7, 2022, e2200045. [Link]

-

Chawla, G. "1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review." Mini Reviews in Medicinal Chemistry, vol. 18, no. 18, 2018, pp. 1536-1547. [Link]

-

Haupt, A., et al. "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Liquid Chromatography & Related Technologies, 2010. [Link]

-

Boykin, D. W., et al. "Anti-Pneumocystis Activities of Aromatic Diamidoxime Prodrugs." Antimicrobial Agents and Chemotherapy, vol. 49, no. 6, 2005. [Link]

Sources

- 1. (1Z)-N'-hydroxy-2-(3-pyridinyl)ethanimidamide | C7H9N3O | CID 6016082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1Z)-N'-hydroxy-2-(3-pyridinyl)ethanimidamide | C7H9N3O | CID 6016082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridines ∩ Amidines-Pyridines| 毕得医药 [bidepharm.com]

- 8. 137499-45-7|N-Hydroxy-2-(pyridin-3-yl)acetimidamide|BLD Pharm [bldpharm.com]

- 9. journals.asm.org [journals.asm.org]

Technical Guide: Commercial Supply & Strategic Procurement of CAS 261735-05-1

The following technical guide details the commercial and technical landscape for CAS 261735-05-1 (N'-hydroxy-2-(pyridin-3-yl)ethanimidamide), a critical building block in medicinal chemistry.

Part 1: Executive Summary

CAS 261735-05-1 , chemically identified as N'-hydroxy-2-(pyridin-3-yl)ethanimidamide (also known as N-hydroxy-2-(3-pyridyl)acetamidine), is a specialized amidoxime intermediate. It serves as a pivotal "lynchpin" scaffold in the synthesis of 1,2,4-oxadiazoles , a privileged pharmacophore in modern drug discovery.

The 1,2,4-oxadiazole ring acts as a bioisostere for amides and esters, offering improved metabolic stability and lipophilicity. Consequently, CAS 261735-05-1 is in high demand for R&D programs targeting GPCRs (e.g., S1P1 agonists) , kinases , and viral proteases .

Market Snapshot:

-

Primary Application: Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

-

Supply Risk: Moderate. While the raw materials are commodities, high-purity GMP-grade material requires specialized CROs due to the thermal sensitivity of amidoximes.

-

Price Trend: Stable to Declining. Increased demand for oxadiazole libraries has streamlined production in China and India, lowering bulk costs.

Part 2: Chemical Profile & Application Logic

Identity & Properties[1]

-

IUPAC Name: N'-hydroxy-2-(pyridin-3-yl)ethanimidamide

-

Molecular Formula: C₇H₉N₃O

-

Molecular Weight: 151.17 g/mol

-

Appearance: White to off-white crystalline solid.

-

Solubility: Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents.

Mechanism of Utility: The Oxadiazole Gateway

The primary value of CAS 261735-05-1 lies in its reactivity with carboxylic acid derivatives (acid chlorides or esters) to form 1,2,4-oxadiazoles. This transformation is favored because the resulting heterocycle improves the pharmacokinetic (PK) profile of drug candidates by resisting hydrolysis by peptidases.

Key Signaling Pathway / Synthesis Workflow: The diagram below illustrates the conversion of the precursor nitrile to the amidoxime (CAS 261735-05-1) and its subsequent cyclization into the active pharmacophore.

Caption: Synthesis pathway converting 3-pyridylacetonitrile to the 1,2,4-oxadiazole scaffold via CAS 261735-05-1.[1]

Part 3: Synthesis & Manufacturing Landscape

Understanding the synthesis is crucial for negotiating prices. The cost of CAS 261735-05-1 is directly tied to the price of 3-pyridylacetonitrile and the safety controls required for handling hydroxylamine .

Industrial Route

-

Starting Material: 3-Pyridylacetonitrile (CAS 6443-85-2).

-

Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) + Base (Na₂CO₃ or NaOH).

-

Solvent: Ethanol or Methanol/Water.

-

Conditions: Reflux (70–80°C) for 4–12 hours.

-

Purification: Crystallization (crucial for removing unreacted nitrile).

Cost Drivers

-

Safety (DSC Analysis): Amidoximes can exhibit exothermic decomposition. Industrial scale-up requires rigorous Differential Scanning Calorimetry (DSC) testing, which adds to the overhead cost for GMP batches.

-

Purity Requirements: Residual hydroxylamine is genotoxic. Pharmaceutical grade specifications often require <10 ppm, necessitating additional wash steps that increase cost.

Part 4: Commercial Supply Chain & Price Trends

Supplier Landscape

The supply chain is bifurcated into Catalog Suppliers (high price, low volume) and Contract Manufacturers (low price, high volume).

| Supplier Type | Typical Scale | Lead Time | Purity Guarantee | Target Audience |

| Catalog Houses (e.g., Sigma, Enamine) | mg – 10 g | 1–3 Days | >95% (NMR) | Early Discovery / Hit-to-Lead |

| Specialty CROs (e.g., WuXi, Pharmaron) | 100 g – 1 kg | 2–4 Weeks | >98% (HPLC) | Lead Optimization / Tox Batches |

| Bulk Manufacturers (China/India) | >10 kg | 4–8 Weeks | >99% (GMP opt.) | Clinical Development |

Price Trend Analysis (2024–2026)

Prices have stabilized as the chemistry has become commoditized.

-

R&D Scale (1g - 5g):

-

Process Scale (100g+):

Procurement Decision Matrix

Use this logic flow to select the appropriate supplier tier based on your development phase.

Caption: Strategic sourcing decision tree based on project phase and quantity requirements.

Part 5: Quality Assurance & Handling Protocols

Analytical Specifications (The "Gold Standard")

When ordering CAS 261735-05-1, ensure the Certificate of Analysis (CoA) meets these criteria to prevent downstream synthesis failures:

-

Appearance: White crystalline solid (Yellowing indicates oxidation/decomposition).

-

Purity (HPLC): ≥ 97.0% (Area %).

-

Identity (1H-NMR): Must show distinct pyridine protons (δ 8.5–7.3 ppm) and the broad N-OH/NH₂ peaks.

-

Water Content (KF): < 1.0% (Excess water interferes with coupling reactions).

-

Residual Solvents: Ethanol < 5000 ppm.

Handling & Stability

-

Thermal Sensitivity: Amidoximes can undergo "Tiemann rearrangement" or decomposition at high temperatures.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Desiccate to prevent hydrolysis.

-

Safety: Treat as a potential skin irritant. Avoid contact with strong oxidizers.

References

-

PubChem Compound Summary. (2026). N'-Hydroxy-2-(3-pyridinyl)ethanimidamide (CAS 261735-05-1). National Library of Medicine.[1] Link

-

BenchChem Application Notes. (2025). Pyridyl-acetamidines in Antiviral Drug Discovery.[4] BenchChem Technical Library. Link

-

Alfa Chemistry Product Catalog. (2025). Heterocyclic Building Blocks: Pyridine Derivatives. Alfa Chemistry. Link

-

Journal of Medicinal Chemistry. (2012). Synthesis and Cytotoxic Activity of Novel N-Pyridinyl-acetamides. MDPI. Link

Sources

Pharmacophore Applications of Pyridine-Substituted Acetamidines: A Technical Guide to Arginine Mimetics in Drug Discovery

Executive Summary

In the landscape of rational drug design, targeting enzymes that utilize L-arginine as a natural substrate or allosteric modulator presents a unique structural challenge. The highly basic nature of the endogenous guanidino group of arginine (

Pyridine-substituted acetamidines have emerged as a privileged class of arginine mimetics . By coupling the bidentate hydrogen-bonding capability of an acetamidine moiety with the tunable electronic and steric properties of a pyridine scaffold, medicinal chemists can achieve potent, selective, and orally bioavailable enzyme inhibition. This technical guide explores the mechanistic causality behind this pharmacophore, its primary applications in targeting serine proteases and Nitric Oxide Synthases (NOS), and the self-validating experimental workflows required to optimize these compounds.

Mechanistic Rationale: The Biophysics of Mimicry

The efficacy of the pyridine-acetamidine pharmacophore is not coincidental; it is rooted in precise biophysical and thermodynamic principles.

The Acetamidine Moiety: Salt Bridge Formation

Enzymes such as trypsin-like serine proteases (e.g., Thrombin, Factor Xa) and Nitric Oxide Synthase (NOS) feature deep, negatively charged binding pockets—specifically the S1 pocket in proteases, which typically harbors a critical Aspartic Acid residue (Asp189). The acetamidine group (

The Pyridine Scaffold: Modulation and Vectorality

Replacing a standard aliphatic or phenyl ring with a pyridine scaffold serves three distinct causal functions:

-

Tuning: The electron-withdrawing nature of the pyridine ring (via inductive effects) lowers the

-

Stacking: The electron-deficient heteroaromatic ring engages in favorable

-

Hydrogen Bond Acceptance: The pyridine nitrogen introduces a highly directional hydrogen bond acceptor, enabling specific interactions with backbone amides or structured water molecules that phenyl rings cannot access.

Primary Target Classes

Trypsin-Like Serine Proteases (The Coagulation Cascade)

In the coagulation cascade, Factor Xa and Thrombin are the primary drivers of thrombotic disorders. Pyridine-acetamidines act as direct, competitive inhibitors by occluding the S1 specificity pocket. The pyridine ring often projects out of the S1 pocket, directing secondary functional groups into the S2 and S4 pockets to achieve target selectivity (e.g., distinguishing Factor Xa from Thrombin)[1].

Diagram 1: The Coagulation Cascade and intervention points of the pyridine-acetamidine pharmacophore.

Nitric Oxide Synthase (iNOS and nNOS)

Overproduction of nitric oxide by inducible NOS (iNOS) and neuronal NOS (nNOS) is a fundamental driver of neurodegeneration, neuropathic pain, and glioma progression[2],[3]. Acetamidine derivatives compete directly with L-arginine at the heme active site. Advanced scaffolds, such as amidino-substituted imidazo[4,5-b]pyridines, have demonstrated potent, sub-micromolar antiproliferative activity against human cancer cell lines by exploiting this mechanism[4]. The pyridine ring is capable of a conformational "flip" within the active site, allowing medicinal chemists to engineer high selectivity for iNOS over the critical endothelial isoform (eNOS), thereby avoiding cardiovascular toxicity[2].

Quantitative Pharmacophore Comparison

To understand the evolutionary advantage of the pyridine-acetamidine scaffold, we must compare it against legacy arginine mimetics. The data below synthesizes the biophysical trade-offs inherent in S1/heme-pocket targeting.

| Pharmacophore Scaffold | Approx. | Primary Target Interaction | Oral Bioavailability Potential | Typical Target |

| Aliphatic Guanidine | ~13.5 | Bidentate Salt Bridge | Very Low (Highly ionized) | 10 - 500 |

| Benzamidine | ~11.6 | Bidentate Salt Bridge | Low to Moderate | 50 - 1000 |

| Aliphatic Acetamidine | ~12.0 | Bidentate Salt Bridge | Low | 20 - 800 |

| Pyridine-Acetamidine | 9.0 - 10.5 | Salt Bridge + | High (Tunable ionization) | 1 - 100 |

Table 1: Comparative biophysical properties of arginine mimetics. The pyridine-acetamidine scaffold offers the optimal balance between target affinity and pharmacokinetic viability.

Experimental Workflow: Pharmacophore Validation

To ensure scientific integrity, the validation of a pyridine-acetamidine hit must follow a self-validating, orthogonal testing system. Relying solely on endpoint assays can mask off-target effects or poor kinetic profiles.

Phase 1: In Vitro Chromogenic Enzyme Kinetic Assay

Causality: Endpoint assays cannot distinguish between competitive, uncompetitive, and non-competitive inhibition. Continuous chromogenic assays provide real-time kinetic readouts of protease cleavage, allowing for the precise calculation of the inhibition constant (

-

Prepare a buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

-

Incubate the target enzyme (e.g., human Factor Xa, 1 nM final concentration) with varying concentrations of the pyridine-acetamidine inhibitor (serial dilutions from 10

M to 0.1 nM) for 15 minutes at -

Initiate the reaction by adding a highly specific chromogenic substrate (e.g., S-2222 for Factor Xa) at a concentration equal to its

. -

Monitor the linear rate of absorbance increase at 405 nm (cleavage of p-nitroaniline) using a microplate reader.

-

Calculate the

using non-linear regression, and convert to

Phase 2: Surface Plasmon Resonance (SPR)

Causality: A low

-

Immobilize the target enzyme (e.g., iNOS or Factor Xa) onto a CM5 sensor chip via standard amine coupling chemistry.

-

Flow the pyridine-acetamidine analyte over the chip at multiple concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the calculated

) at a high flow rate (30 -

Record the sensorgrams and fit the data to a 1:1 Langmuir binding model to extract precise kinetic rate constants.

Phase 3: X-Ray Crystallography

Causality: Kinetic data confirms binding, but structural data directs optimization. Co-crystallization is required to definitively prove that the acetamidine forms the hypothesized bidentate salt bridge with Asp189/Glu371, and to map the exact vector of the pyridine nitrogen.

-

Co-crystallize the target enzyme with a 5-fold molar excess of the inhibitor using vapor diffusion (hanging drop method).

-

Collect diffraction data at cryogenic temperatures (100 K) using a synchrotron radiation source.

-

Solve the structure using molecular replacement and refine the electron density map to confirm the exact binding pose of the pharmacophore.

Diagram 2: Self-validating, orthogonal workflow for pharmacophore hit-to-lead optimization.

Conclusion

The integration of a pyridine ring with an acetamidine functional group represents a masterclass in rational pharmacophore design. By solving the inherent basicity issues of endogenous arginine while simultaneously introducing new vectors for

References

-

Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines Molecules / PubMed Central (PMC)[Link]

-

Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain Chemical Society Reviews / PubMed Central (PMC)[Link]

-

SIX-MEMBERED HETEROCYCLES USEFUL AS SERINE PROTEASE INHIBITORS European Patent Office (EPO)[Link]

-

Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation International Journal of Molecular Sciences / PubMed Central (PMC)[Link]

Sources

- 1. SIX-MEMBERED HETEROCYCLES USEFUL AS SERINE PROTEASE INHIBITORS - Patent 1773775 [data.epo.org]

- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activity of Amidino-Substituted Imidazo [4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Pyridyl Acetamidine Derivatives in Drug Discovery: A Technical Deep Dive

Executive Summary

This technical guide analyzes the medicinal chemistry, pharmacology, and synthetic pathways of 3-pyridyl acetamidine derivatives . While often overshadowed by their acetamide congeners, acetamidine derivatives represent a critical scaffold in the design of selective enzyme inhibitors and G-protein coupled receptor (GPCR) ligands.

The core value of this scaffold lies in its ability to function as a bioisostere of the guanidine group found in arginine. By modulating basicity (

Part 1: Chemical Space & Physicochemical Properties

The Scaffold Architecture

The 3-pyridyl acetamidine scaffold fuses a pyridine ring (a privileged heteroaromatic) with an acetamidine functional group. This combination offers unique pharmacophoric features:

-

The Amidine "Warhead" (

): Acts as a monodentate or bidentate hydrogen bond donor. It mimics the arginine side chain, making it an ideal anchor for aspartate/glutamate-rich binding pockets (e.g., serine proteases, NOS active sites). -

The 3-Pyridyl Core: Provides a rigid linker that positions the amidine. The nitrogen atom in the pyridine ring (position 3 relative to the attachment) can accept hydrogen bonds or coordinate with metals (e.g., Heme-Fe in NOS), enhancing affinity over phenyl analogs.

Bioisosterism and Basicity

One of the primary reasons for selecting an acetamidine over a guanidine is oral bioavailability .

-

Guanidines: Highly basic (

), fully ionized at physiological pH, poor membrane permeability. -

Acetamidines: Moderately basic (

). They retain the ability to form salt bridges but have improved lipophilicity profiles (LogD), facilitating better CNS penetration and cellular uptake.

Part 2: Primary Therapeutic Application: Selective iNOS Inhibition

The most authoritative literature on 3-pyridyl acetamidine derivatives centers on their role as selective inhibitors of inducible Nitric Oxide Synthase (iNOS) . Unlike constitutive isoforms (eNOS, nNOS), iNOS is upregulated during inflammation (e.g., sepsis, neurodegeneration).

Mechanism of Action

Acetamidine derivatives function as competitive inhibitors of the substrate L-Arginine. They bind within the catalytic domain near the Heme cofactor.

-

Key Interaction: The amidine group forms a salt bridge with the conserved Glu371 residue (in iNOS numbering) within the substrate access channel.

-

Selectivity Driver: The 3-pyridyl tail exploits subtle differences in the "S pocket" of the enzyme. The pyridine nitrogen can form water-mediated H-bonds that are energetically favorable in iNOS but sterically or electrostatically penalized in eNOS.

Case Study: Compounds CM292 and CM544

Recent optimization campaigns have yielded acetamidine derivatives like CM292 and CM544 with exceptional profiles.

| Compound | Target | Selectivity (vs eNOS) | Mechanism | |

| 1400W (Benchmark) | iNOS | 7 nM | > 5000-fold | Irreversible (slow binding) |

| CM544 | iNOS | 56 nM | ~ 4500-fold | Competitive / Reversible |

| CM292 | iNOS | 100-200 nM | > 1000-fold | Competitive |

Therapeutic Outcome: In murine microglial models (BV2 cells), these agents reduced NO production without affecting cell viability, driving a metabolic switch from glycolysis to oxidative phosphorylation—a key marker of resolving neuroinflammation.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 3-pyridyl acetamidines within the inflammatory cascade.

Caption: 3-pyridyl acetamidines block the catalytic conversion of L-Arginine to NO, preventing downstream mitochondrial toxicity.

Part 3: Synthetic Protocols

Synthesizing acetamidines requires avoiding the hydrolysis of the sensitive amidine group. The Pinner Synthesis is the gold standard for this scaffold.

General Synthetic Workflow (Pinner Strategy)

-

Nitrile Formation: Convert 3-bromopyridine to 3-cyanopyridine (if not commercially available).

-

Imidate Formation (Pinner Salt): Treat the nitrile with dry HCl in anhydrous alcohol (MeOH/EtOH).

-

Amidine Formation: React the imidate ester with ammonia or a primary amine.

Caption: The Pinner reaction sequence converts the nitrile to an amidine via an imidate intermediate.

Detailed Experimental Protocol: Synthesis of N-(3-pyridyl)acetamidine

Note: This protocol is adapted for the synthesis of the N-substituted variant, often used in SAR studies.

Reagents: 3-Aminopyridine (1.0 eq), Thioacetamide (1.2 eq), Ethanol (anhydrous).

-

Activation: Dissolve 3-aminopyridine (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition: Add thioacetamide (12 mmol) to the solution. Note: Thioamides are often more reactive precursors than simple amides for this transformation.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The spot for 3-aminopyridine should disappear. -

Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: The residue is often a hydroiodide or hydrochloride salt if acid was used. To isolate the free base, dissolve in minimal water, basify with 1M NaOH to pH 10, and extract with Ethyl Acetate (3x).

-

Crystallization: Recrystallize from Ethanol/Ether to yield the target acetamidine as a white/off-white solid.

Validation Check:

-

(DMSO-

-

Mass Spec: Expect

peak corresponding to MW.

Part 4: Secondary Applications (Histamine H4)

Beyond iNOS, this scaffold is relevant in Histamine H4 Receptor (H4R) drug discovery. H4R antagonists are potential treatments for pruritus, asthma, and autoimmune disorders.[1]

-

Pharmacophore Alignment: Histamine contains an imidazole (aromatic) and an ethylamine tail. 3-pyridyl acetamidines mimic this by providing an aromatic core (pyridine) and a basic center (amidine) that interacts with Asp94 in the H4R binding pocket.

-

Advantage: Unlike the imidazole of histamine (which causes CYP450 inhibition issues), the 3-pyridyl acetamidine scaffold offers a cleaner metabolic profile while maintaining high affinity (

).

References

-

Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Discusses the synthesis and SAR of acetamidine derivatives like 1400W and their selectivity profiles.

-

Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells. Molecules. 2020.[2][3] Detailed study on CM292 and CM544, including cellular assays and metabolic impact.[2][3]

-

Discovery of Histamine H4 Receptor Antagonists. Frontiers in Pharmacology. Reviews the structural evolution of H4 ligands, including amidine and aminopyrimidine scaffolds.

-

The Pinner Synthesis of Amidines. Organic Syntheses. Standard reference for the chemical methodology used to create the acetamidine functional group.

Sources

Methodological & Application

Application Note: Optimized Coupling Strategies for N-Hydroxy-2-pyridin-3-yl-acetamidine

This Application Note is designed for researchers and process chemists optimizing the synthesis of 3-(pyridin-3-ylmethyl)-1,2,4-oxadiazoles using N-Hydroxy-2-pyridin-3-yl-acetamidine (also known as 3-pyridylacetamidoxime) as the core building block.

Executive Summary

The transformation of N-Hydroxy-2-pyridin-3-yl-acetamidine into 1,2,4-oxadiazoles is a cornerstone reaction in medicinal chemistry, particularly for generating bioisosteres of esters and amides. While the reaction appears straightforward, the presence of the basic pyridine nitrogen and the nucleophilic ambivalence of the amidoxime moiety (N- vs. O-acylation) presents specific challenges.

This guide moves beyond generic "peptide coupling" advice. We evaluate three distinct activation pathways—T3P® (Propylphosphonic Anhydride) , CDI (1,1'-Carbonyldiimidazole) , and EDC/HOBt —and provide optimized protocols to maximize yield, minimize urea byproducts, and ensure complete cyclodehydration.

Mechanistic Insight & Critical Control Points

The formation of the 1,2,4-oxadiazole ring proceeds through a "4+1" atom strategy. Understanding the mechanism is vital for troubleshooting low yields.

The Reaction Pathway[1][2][3][4][5][6][7]

-

Activation: The carboxylic acid coupling partner is activated (forming an anhydride, ester, or acyl imidazole).[1]

-

O-Acylation (Kinetic Product): The amidoxime oxygen attacks the activated acid. Critical: N-acylation is a competing side reaction but is thermodynamically less stable.

-

Cyclodehydration (Thermodynamic Product): The O-acyl amidoxime intermediate undergoes intramolecular condensation, eliminating water to form the aromatic oxadiazole ring.

Visualizing the Workflow

The following diagram illustrates the critical decision points and the mechanistic flow.

Caption: Mechanistic pathway for converting N-Hydroxy-2-pyridin-3-yl-acetamidine to 1,2,4-oxadiazoles, highlighting the critical O-acylation intermediate.

Reagent Selection Matrix

Not all coupling reagents are equal for this transformation.[2][3] The basic pyridine ring in the substrate can interfere with acidic byproducts, making "self-scavenging" or neutral reagents superior.

| Parameter | T3P (Propylphosphonic Anhydride) | CDI (Carbonyldiimidazole) | EDC / HOBt |

| Mechanism | Anhydride formation | Acyl imidazole formation | Carbodiimide activation |

| Reaction Type | One-Pot (Coupling + Cyclization) | One-Pot | Typically Two-Step |

| Byproducts | Water-soluble phosphonates (Easy wash) | CO₂ + Imidazole (Gas/Solid) | Urea (Difficult removal) |

| Yield | High (>85%) | Moderate to High (70-85%) | Moderate (60-75%) |

| Suitability | Recommended for Scale-up | Best for Cost/Simple Acids | Best for Precious Acids |

| Key Advantage | Drives cyclization without extreme heat | Anhydrous conditions not strictly required | Mildest activation conditions |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (T3P Mediated One-Pot Synthesis)

Why this works: T3P acts as both a coupling agent and a water scavenger, driving the equilibrium toward the cyclized oxadiazole in a single pot. The byproducts are water-soluble, simplifying purification of the pyridine-containing product.

Materials:

-

N-Hydroxy-2-pyridin-3-yl-acetamidine (1.0 equiv)

-

Carboxylic Acid (1.1 equiv)[4]

-

T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is low)[3]

Step-by-Step:

-

Dissolution: In a reaction vial, dissolve the carboxylic acid (1.0 mmol) and Base (3.0 mmol) in EtOAc (5 mL). Stir at 0°C for 5 minutes.

-

Activation: Add T3P solution (1.5 mmol) dropwise. Stir for 20 minutes at 0°C to form the activated anhydride.

-

Addition: Add N-Hydroxy-2-pyridin-3-yl-acetamidine (1.0 mmol) in one portion. Allow to warm to Room Temperature (RT) and stir for 1 hour. Monitor by LCMS for O-acyl intermediate.

-

Cyclization: Heat the reaction mixture to 80°C (reflux) for 4–12 hours. T3P assists in the dehydration step.

-

Workup: Cool to RT. Wash the organic layer with water (2 x 5 mL) and saturated NaHCO₃ (1 x 5 mL). The T3P byproducts wash away in the aqueous phase.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "Economical Route" (CDI Mediated)

Why this works: CDI is inexpensive and generates CO₂, driving the reaction forward. It is ideal for non-moisture-sensitive acids.

Materials:

-

N-Hydroxy-2-pyridin-3-yl-acetamidine (1.0 equiv)

-

Carboxylic Acid (1.1 equiv)[4]

-

CDI (1.2 equiv)

-

Solvent: Anhydrous DMF or DMSO[2]

Step-by-Step:

-

Activation: Dissolve carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL). Add CDI (1.2 mmol) portion-wise. Caution: CO₂ gas evolution.[1] Stir at RT for 45–60 minutes until gas evolution ceases.

-

Coupling: Add N-Hydroxy-2-pyridin-3-yl-acetamidine (1.0 mmol). Stir at RT for 2–4 hours.

-

Cyclization: Heat the mixture to 100–110°C for 6–12 hours.

-

Note: If cyclization is sluggish, add a catalytic amount of TBAF (Tetra-n-butylammonium fluoride) to lower the activation energy.

-

-

Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF.

Protocol C: The "Classic Stepwise" (EDC/HOBt)

Why this works: Useful when the carboxylic acid is prone to racemization or decomposition at high temperatures. This method isolates the intermediate before cyclization.[5]

Step-by-Step:

-

Coupling: Combine Acid (1.0 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2 equiv) in DMF. Stir 15 min. Add Amidoxime.[2][5][6][3][7] Stir RT 16h.

-

Isolation: Dilute with water, extract EtOAc. The product at this stage is the O-acyl amidoxime .[3]

-

Cyclization: Re-dissolve the intermediate in Toluene or Pyridine. Reflux (110°C) for 12 hours.

-

Alternative: Dissolve in MeCN and add 1.0 equiv TBAF; stir at RT (mild cyclization).

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Increase temperature to 100°C or switch to T3P (dehydrating agent). |

| Impurity: Urea | EDC byproduct contamination | Switch to T3P or CDI (water/gas byproducts). If using EDC, wash with dilute HCl (careful with Pyridine product!). |

| Impurity: N-Acyl | Kinetic control failure | Ensure activation is complete before adding amidoxime. Keep initial addition at 0°C. |

| Pyridine Solubility | Substrate insolubility | Use DMF or DMSO instead of EtOAc/DCM. |

| Hydrolysis | Wet solvents | Amidoximes can hydrolyze back to amides/nitriles. Use anhydrous solvents and dry reagents.[3] |

References

-

T3P Application: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[8] Synlett, 2009.

-

CDI Methodology: Rannard, S. P., & Davis, N. J. "Controlled Synthesis of 1,2,4-Oxadiazoles using CDI." Organic Letters, 1999.

-

TBAF Cyclization: Ganguly, N. C., et al. "Mild and Efficient Synthesis of 1,2,4-Oxadiazoles via TBAF-Mediated Cyclization." Tetrahedron Letters, 2010.

-

General Review: Pace, A., et al. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry, 2015.

Sources

- 1. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles Using 3-Pyridylacetamidoxime Precursors

Introduction & Mechanistic Rationale

The 1,2,4-oxadiazole heterocycle is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to enhance metabolic stability and membrane permeability. When coupled with a pyridine moiety—specifically synthesized from a 3-pyridylacetamidoxime precursor—the resulting scaffold exhibits profound utility in the development of muscarinic acetylcholine receptor agonists, sphingosine-1-phosphate (S1P) modulators, and broad-spectrum antiviral agents[1][2].

Historically, the synthesis of 1,2,4-oxadiazoles relies on the O-acylation of amidoximes followed by thermal cyclodehydration. However, this conventional approach is thermodynamically demanding, often requiring prolonged refluxing (12–24 hours) in high-boiling solvents like pyridine or DMF. These harsh conditions frequently lead to thermal degradation of the amidoxime, poor atom economy, and challenging purification profiles.

Microwave-assisted organic synthesis (MAOS) circumvents these bottlenecks by utilizing dielectric heating to directly activate polar intermediates. The highly polar O-acylamidoxime intermediate couples efficiently with the oscillating electromagnetic field (dipolar polarization), resulting in rapid volumetric heating. This provides the precise activation energy required for intramolecular cyclodehydration, reducing reaction times from hours to mere minutes while drastically improving yields and product purity[3].

Workflow for microwave-assisted synthesis of 1,2,4-oxadiazoles from 3-pyridylacetamidoxime.

Experimental Design & Optimization Data

The transition from conventional thermal heating to microwave irradiation requires careful optimization of the reaction microenvironment. By utilizing a solid support such as magnesia (MgO) under solvent-free conditions, the local concentration of reactants is maximized. Furthermore, the basicity of MgO neutralizes the HCl byproduct generated from the acyl chloride, driving the equilibrium forward without the need for liquid organic bases that complicate downstream purification[3].

Quantitative Comparison of Synthetic Methodologies

The following table summarizes the optimization data for the synthesis of 3-(3-pyridylmethyl)-5-phenyl-1,2,4-oxadiazole, comparing conventional thermal methods against solvent-based and solvent-free microwave protocols.

| Methodology | Reagents & Support | Heating Conditions | Reaction Time | Isolated Yield (%) | Crude Purity (%) |

| Conventional Thermal | Amidoxime + Benzoyl Chloride + Pyridine | Oil Bath Reflux (115°C) | 16 hours | 58 - 62% | < 80% |

| Microwave (Solvent) | Amidoxime + Benzoyl Chloride + Pyridine | MW 150 W (120°C) | 10 minutes | 81 - 84% | > 90% |

| Microwave (Solvent-Free) | Amidoxime + Benzoyl Chloride + Magnesia | MW 630 W (100°C) | 1 - 2 minutes | 88 - 91% | > 98% |

Data synthesis derived from standard optimization parameters for amidoxime cyclodehydration under microwave conditions[3].

Mechanistic logic of microwave dielectric heating accelerating cyclodehydration.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity and reaction completion at each stage.

Protocol A: Synthesis of 3-Pyridylacetamidoxime Precursor

Causality Note: Hydroxylamine hydrochloride requires a mild base (such as sodium carbonate or sodium acetate) to liberate free hydroxylamine in situ. The free hydroxylamine then undergoes nucleophilic addition to the electrophilic nitrile carbon of 3-pyridylacetonitrile[1].

Materials:

-

3-Pyridylacetonitrile (10.0 mmol)

-

Hydroxylamine hydrochloride (11.0 mmol)

-

Sodium carbonate (5.5 mmol) or Sodium acetate (22.0 mmol)

-

Ethanol (99.9%, 50 mL)

-

Deionized Water (5 mL)

Step-by-Step Procedure:

-